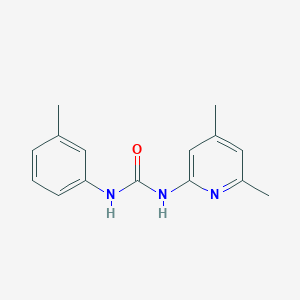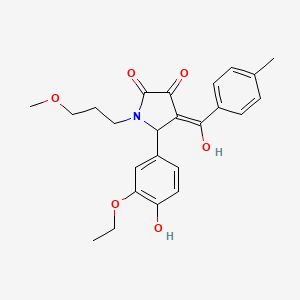
N-(4,6-dimethyl-2-pyridinyl)-N'-(3-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-dimethyl-2-pyridinyl)-N'-(3-methylphenyl)urea, also known as DMPU, is a chemical compound that has gained attention in the scientific community for its potential use as a herbicide. DMPU belongs to a class of compounds known as ureas, which have been used in the agricultural industry for their ability to control weed growth. In
Wirkmechanismus
N-(4,6-dimethyl-2-pyridinyl)-N'-(3-methylphenyl)urea works by inhibiting the enzyme acetolactate synthase (ALS), which is involved in the biosynthesis of branched-chain amino acids in plants. By inhibiting this enzyme, N-(4,6-dimethyl-2-pyridinyl)-N'-(3-methylphenyl)urea disrupts the normal growth and development of plants, leading to their eventual death. N-(4,6-dimethyl-2-pyridinyl)-N'-(3-methylphenyl)urea is also known to affect photosynthesis, which further contributes to its herbicidal activity.
Biochemical and Physiological Effects
N-(4,6-dimethyl-2-pyridinyl)-N'-(3-methylphenyl)urea has been shown to have a number of biochemical and physiological effects on plants. In addition to inhibiting ALS and affecting photosynthesis, N-(4,6-dimethyl-2-pyridinyl)-N'-(3-methylphenyl)urea has also been shown to affect the expression of genes involved in plant growth and development. Specifically, N-(4,6-dimethyl-2-pyridinyl)-N'-(3-methylphenyl)urea has been shown to upregulate the expression of genes involved in stress response and downregulate the expression of genes involved in cell division and expansion.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4,6-dimethyl-2-pyridinyl)-N'-(3-methylphenyl)urea as a tool in plant physiology research is its ability to inhibit photosynthesis, which allows researchers to study the effects of reduced photosynthesis on plant growth and development. Additionally, N-(4,6-dimethyl-2-pyridinyl)-N'-(3-methylphenyl)urea has a broad spectrum of herbicidal activity, making it useful for studying the effects of weed control on plant growth and development. However, one limitation of N-(4,6-dimethyl-2-pyridinyl)-N'-(3-methylphenyl)urea is its potential toxicity to non-target organisms, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(4,6-dimethyl-2-pyridinyl)-N'-(3-methylphenyl)urea. One area of interest is the development of more specific ALS inhibitors that can selectively target different weed species while minimizing the impact on non-target organisms. Additionally, further research is needed to understand the molecular mechanisms underlying N-(4,6-dimethyl-2-pyridinyl)-N'-(3-methylphenyl)urea's effects on plant growth and development. Finally, there is a need for more studies on the potential environmental impacts of N-(4,6-dimethyl-2-pyridinyl)-N'-(3-methylphenyl)urea and other urea herbicides, particularly with respect to their potential effects on soil microorganisms and other non-target organisms.
Conclusion
In summary, N-(4,6-dimethyl-2-pyridinyl)-N'-(3-methylphenyl)urea is a promising herbicide that has gained attention in the scientific community for its potential use in the agricultural industry. N-(4,6-dimethyl-2-pyridinyl)-N'-(3-methylphenyl)urea works by inhibiting the enzyme ALS, disrupting plant growth and development, and affecting photosynthesis. N-(4,6-dimethyl-2-pyridinyl)-N'-(3-methylphenyl)urea has a broad spectrum of herbicidal activity and has been studied for its potential use as a tool in plant physiology research. However, further research is needed to understand the molecular mechanisms underlying N-(4,6-dimethyl-2-pyridinyl)-N'-(3-methylphenyl)urea's effects on plant growth and development, as well as its potential environmental impacts.
Synthesemethoden
N-(4,6-dimethyl-2-pyridinyl)-N'-(3-methylphenyl)urea can be synthesized using a variety of methods, including the reaction of 4,6-dimethyl-2-pyridinecarboxylic acid with 3-methylphenylisocyanate in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(4,6-dimethyl-2-pyridinyl)-N'-(3-methylphenyl)urea has been extensively studied for its potential use as a herbicide. Several studies have shown that N-(4,6-dimethyl-2-pyridinyl)-N'-(3-methylphenyl)urea exhibits strong herbicidal activity against a wide range of weed species, making it a promising candidate for use in the agricultural industry. In addition, N-(4,6-dimethyl-2-pyridinyl)-N'-(3-methylphenyl)urea has also been studied for its potential use as a tool in plant physiology research, as it can inhibit photosynthesis and affect plant growth and development.
Eigenschaften
IUPAC Name |
1-(4,6-dimethylpyridin-2-yl)-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-10-5-4-6-13(8-10)17-15(19)18-14-9-11(2)7-12(3)16-14/h4-9H,1-3H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZNSDUDDWGPBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[4-(3-chlorophenyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5463471.png)
![1-(4-fluorobenzoyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5463475.png)
![N-[2-(2-fluorophenyl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5463483.png)

![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-1-(2-furoyl)piperidine-4-carboxamide](/img/structure/B5463506.png)
![7-acetyl-3-(allylthio)-6-(5-bromo-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5463520.png)
![1-acetyl-N-[3-(aminocarbonyl)-4-(4-ethylphenyl)-5-methyl-2-thienyl]-4-piperidinecarboxamide](/img/structure/B5463522.png)
![4-[(2-hydroxy-6-methyl-3-quinolinyl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5463531.png)
![methyl 2-[3-(4-ethoxy-3-methylbenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5463534.png)
![1-(2-furyl)-3-[(2-methoxy-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5463537.png)
![4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5463543.png)
![2-({4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5463555.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-isobutyl-N-methylacetamide](/img/structure/B5463561.png)